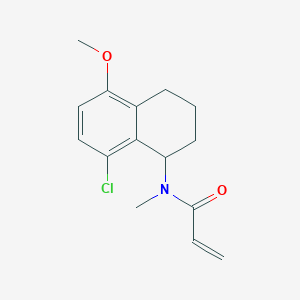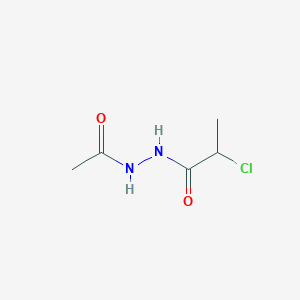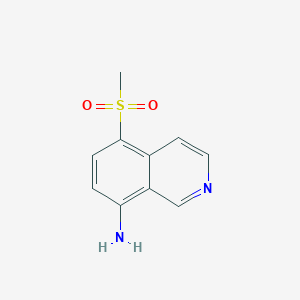
N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999. It is a potent agonist of the cannabinoid receptor CB1 and CB2, and has been used extensively in scientific research to study the effects of cannabinoids on the body.
Mecanismo De Acción
N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide works by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system is involved in a range of physiological processes, including pain sensation, mood regulation, and immune function.
Biochemical and Physiological Effects:
N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide has been shown to have a range of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, and to have anti-anxiety and anti-depressant effects. It has also been shown to have immunomodulatory effects, and may have potential in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, and has a high affinity for these receptors. This makes it a useful tool for studying the effects of cannabinoids on the body. However, there are also limitations to its use, including the fact that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids in the body.
Direcciones Futuras
There are many potential future directions for research on N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. It may also have potential in the treatment of chronic pain and anxiety disorders. Further research is needed to fully understand the potential of N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide in these areas, and to develop new compounds that may be more effective and have fewer side effects.
Métodos De Síntesis
N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of Grignard reagents. The synthesis process is complex and requires a high level of expertise in synthetic chemistry.
Aplicaciones Científicas De Investigación
N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have a range of effects on the body, including analgesic, anti-inflammatory, and anti-anxiety effects.
Propiedades
IUPAC Name |
N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-4-14(18)17(2)12-7-5-6-10-13(19-3)9-8-11(16)15(10)12/h4,8-9,12H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWXPIBKOPLFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC2=C(C=CC(=C12)Cl)OC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2848877.png)


![[1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol](/img/structure/B2848887.png)


![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone](/img/structure/B2848892.png)
![4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2848893.png)

![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2848895.png)

![(3,5-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2848897.png)
